molecular formula C16H14F3N3O3 B2432050 N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1351589-15-5

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2432050
CAS No.: 1351589-15-5
M. Wt: 353.301
InChI Key: RJUJYDUTXRMTHR-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable nucleophile to form the intermediate 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethanol.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide derivative.

    Final Coupling: The final step involves coupling the oxalamide derivative with pyridine-3-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxalamide moiety can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-hydroxy-2-(4-chlorophenyl)ethyl)-N2-(pyridin-3-yl)oxalamide: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.

    N1-(2-hydroxy-2-(4-methylphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide: Similar structure but with a methylphenyl group instead of a trifluoromethyl group.

Uniqueness

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and bioavailability in medicinal applications.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3/c17-16(18,19)11-5-3-10(4-6-11)13(23)9-21-14(24)15(25)22-12-2-1-7-20-8-12/h1-8,13,23H,9H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUJYDUTXRMTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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